molecular formula C24H22BrNO3 B14949206 N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide

N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B14949206
M. Wt: 452.3 g/mol
InChI Key: CSMJWXNRGKDPAM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is a complex organic compound characterized by the presence of a cyclopropane ring, bromophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and unique chemical properties

Properties

Molecular Formula

C24H22BrNO3

Molecular Weight

452.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C24H22BrNO3/c1-28-20-7-3-5-16(13-20)24(17-6-4-8-21(14-17)29-2)15-22(24)23(27)26-19-11-9-18(25)10-12-19/h3-14,22H,15H2,1-2H3,(H,26,27)

InChI Key

CSMJWXNRGKDPAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=C(C=C3)Br)C4=CC(=CC=C4)OC

Origin of Product

United States

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